molecular formula C9H9ClO2 B1295516 4-(Chloromethyl)phenyl acetate CAS No. 39720-27-9

4-(Chloromethyl)phenyl acetate

Cat. No. B1295516
M. Wt: 184.62 g/mol
InChI Key: OKRCXSCDWKJWSW-UHFFFAOYSA-N
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Patent
US04342877

Procedure details

A mixture of p-cresol (108 g., 1.0 mole) and acetic anhydride (16.6 ml., 18.0 g., 0.18 mole) was heated at 130° C. while acetic anhydride (87 ml., 94 g., 0.92 mole) was added over a 30 minute period (a gentle exotherm slowly brought the mixture to reflux). This solution was further heated at reflux (150° C.) for one hour and then acetic acid was distilled off until the pot temperature reached 195° C. Heating of the mixture containing p-cresol acetate was discontinued and acetic anhydride (99 ml., 1.0 mole) was added. The mixture was cooled to 50° C. and anhydrous sodium acetate (131 g., 1.6 mole) was added followed by 3.0 g. of azobisisobutyronitrile (AIBN). After heating to 70° C. chlorine (49 g., 0.69 mole) was added through a gas dispersion tube below the surface of the liquid over a period of 1-2 hours while maintaining the temperature between 70°-75° C. The reaction was mildly exothermic and required some cooling. Upon completion of the chlorine addition, the p-acetoxybenzyl chloride thus obtained was converted to p-acetoxybenzyl acetate by refluxing (150° C.) the reaction mixture for 4 hours. The reaction mixture is cooled to 60°-65° C. and 10 ml. water is added to destroy remaining acetic anhydride. The temperature is controlled at 70°-75° C. while four 10 ml. portions of water are added at 30-minute intervals. The mixture is then cooled to 35° C. and drowned into 300 ml. water. After all salts are dissolved the layers are allowed to separate and the aqueous layer is discarded. Toluene (200 ml.) is added to the organic phase and the resulting solution is washed three times with water. The toluene solution then was distilled to give the following fraction.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step Two
Quantity
99 mL
Type
reactant
Reaction Step Three
Quantity
131 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
49 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[C:9]([O:12]C(=O)C)(=O)[CH3:10].C([O-])(=O)C.[Na+].N(C(C)(C)C#N)=NC(C)(C)C#N.[Cl:33]Cl>>[C:9]([O:7][C:6]1[CH:5]=[CH:4][C:3]([CH2:8][Cl:33])=[CH:2][CH:1]=1)(=[O:12])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
16.6 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
87 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
99 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
131 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Six
Name
Quantity
49 g
Type
reactant
Smiles
ClCl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a 30 minute period (a gentle exotherm
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to reflux)
TEMPERATURE
Type
TEMPERATURE
Details
This solution was further heated
DISTILLATION
Type
DISTILLATION
Details
acetic acid was distilled off until the pot temperature
CUSTOM
Type
CUSTOM
Details
reached 195° C
TEMPERATURE
Type
TEMPERATURE
Details
Heating of the mixture
ADDITION
Type
ADDITION
Details
containing p-cresol acetate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 50° C.
ADDITION
Type
ADDITION
Details
was added through a gas dispersion tube below the surface of the liquid over a period of 1-2 hours
Duration
1.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 70°-75° C

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(CCl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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